molecular formula C8H8FN5S B15115233 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine

Katalognummer: B15115233
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: KRPGRXQFGKUAIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, fluoro, and thiadiazolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine typically involves the reaction of 5-fluorouracil with ethyl iodide to introduce the ethyl group. This is followed by the reaction with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium cyanide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiadiazole and pyrimidine derivatives, such as:

Uniqueness

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8FN5S

Molekulargewicht

225.25 g/mol

IUPAC-Name

N-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8FN5S/c1-2-5-6(9)7(11-3-10-5)13-8-14-12-4-15-8/h3-4H,2H2,1H3,(H,10,11,13,14)

InChI-Schlüssel

KRPGRXQFGKUAIU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NC=N1)NC2=NN=CS2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.